tert-Butyl 3-bromo-5-chlorobenzyl(methyl)carbamate
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Overview
Description
tert-Butyl 3-bromo-5-chlorobenzyl(methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl group, a bromine atom, and a chlorine atom attached to a benzyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-bromo-5-chlorobenzyl(methyl)carbamate can be synthesized through a multi-step process involving the protection of amines with tert-butyl carbamate. The synthesis typically starts with the reaction of 3-bromo-5-chlorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the desired carbamate .
Industrial Production Methods
In industrial settings, the production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate as a reagent. This method provides high yields and can be scaled up efficiently. The reaction conditions are optimized to ensure the selective formation of the carbamate without over-alkylation or side reactions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-5-chlorobenzyl(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under heating.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in various substituted benzyl carbamates.
Oxidation: Oxidized products include benzyl alcohol derivatives.
Reduction: Reduced products include dehalogenated benzyl carbamates.
Hydrolysis: Hydrolysis yields the corresponding amine and tert-butyl alcohol.
Scientific Research Applications
Chemistry
tert-Butyl 3-bromo-5-chlorobenzyl(methyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. Its stability and reactivity make it a valuable building block in synthetic chemistry .
Biology and Medicine
In biological research, carbamates are studied for their potential as enzyme inhibitors and their role in drug design. The compound’s ability to protect amine groups makes it useful in the synthesis of peptides and other biologically active molecules .
Industry
In the industrial sector, tert-butyl carbamates are used in the production of agrochemicals, pharmaceuticals, and polymers. Their role as protecting groups in large-scale synthesis is crucial for the efficient production of various chemical products .
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-5-chlorobenzyl(methyl)carbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The carbamate group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromoacetate: Used as a building block in organic synthesis.
tert-Butyl (5-bromopyridin-3-yl)carbamate: Another carbamate used for protecting amines.
tert-Butyl 3-bromo-5-chlorobenzyl(cyclobutyl)carbamate: Similar structure with a cyclobutyl group instead of a methyl group.
tert-Butyl 3-bromo-5-chlorobenzyl(cyclopropyl)carbamate: Similar structure with a cyclopropyl group.
Uniqueness
tert-Butyl 3-bromo-5-chlorobenzyl(methyl)carbamate is unique due to its specific combination of substituents on the benzyl ring, which imparts distinct reactivity and stability. This makes it particularly useful in selective synthetic applications where other carbamates might not be as effective .
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-5-chlorophenyl)methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO2/c1-13(2,3)18-12(17)16(4)8-9-5-10(14)7-11(15)6-9/h5-7H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSIURYOBRYNCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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